molecular formula C7H16N2O B15263022 3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol

3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B15263022
M. Wt: 144.21 g/mol
InChI Key: XGFIRCNUIUDGOB-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidin-3-one with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts, such as engineered transaminase polypeptides, has also been explored to achieve enantiomerically pure products with high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, fully saturated pyrrolidines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminoethyl)-1-pyrrolidinyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.

    1-Aminoethyl derivatives: Compounds with the 1-aminoethyl group attached to different heterocyclic rings.

Uniqueness

3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(1-aminoethyl)-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-6(8)7(10)3-4-9(2)5-7/h6,10H,3-5,8H2,1-2H3

InChI Key

XGFIRCNUIUDGOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCN(C1)C)O)N

Origin of Product

United States

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